BenchChemオンラインストアへようこそ!

Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate

Building Block Stability Synthetic Intermediate Handling Boc Protection Strategy

Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate (CAS 827598-29-8) is a bifunctional building block that fuses an unsubstituted quinazoline core with an N-Boc-protected piperazine via a C–N bond at the 4-position. The molecule belongs to the 4-piperazinylquinazoline class, a privileged scaffold in kinase inhibitor design, and the tert-butyl carbamate (Boc) group serves as a transient protecting group that enables controlled downstream deprotection and functionalization.

Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
Cat. No. B11924445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate
Molecular FormulaC17H22N4O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15-13-6-4-5-7-14(13)18-12-19-15/h4-7,12H,8-11H2,1-3H3
InChIKeyFXCHRPGMDVFZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(Quinazolin-4-yl)piperazine-1-carboxylate – Core Scaffold Identity and Procurement Class


Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate (CAS 827598-29-8) is a bifunctional building block that fuses an unsubstituted quinazoline core with an N-Boc-protected piperazine via a C–N bond at the 4-position [1]. The molecule belongs to the 4-piperazinylquinazoline class, a privileged scaffold in kinase inhibitor design, and the tert-butyl carbamate (Boc) group serves as a transient protecting group that enables controlled downstream deprotection and functionalization [2]. The compound is sourced as a crystalline solid with a standard purity of ≥95% (typically 95–98%) and is stored at 2–8 °C under moisture-free conditions .

Why Procuring a Generic 4-Piperazinylquinazoline Cannot Replace Tert-Butyl 4-(Quinazolin-4-yl)piperazine-1-carboxylate


The 4-piperazinylquinazoline class encompasses numerous analogs with distinct substitution patterns on the quinazoline ring (e.g., 6,7-dimethoxy, 6-bromo, 7-alkoxy) and at the piperazine nitrogen (free amine, alkyl, acyl, carboxamide) [1]. The tert-butyl carbamate of the target compound is not a passive protecting group; it dictates the solubility, crystallinity, and storage stability of the building block and determines the conditions required for the next synthetic step [2]. Swapping to the free amine (4-(piperazin-1-yl)quinazoline, CAS 59215-41-7) introduces a nucleophilic secondary amine that can undergo premature acylation, oxidation, or salt formation, complicating multi-step syntheses and reducing overall yield . Similarly, using a 6,7-dimethoxy analog alters the electronic character of the quinazoline ring, which has been shown to shift kinase selectivity profiles by more than an order of magnitude in the final deprotected amide derivatives [1].

Quantitative Differentiation Evidence: Tert-Butyl 4-(Quinazolin-4-yl)piperazine-1-carboxylate vs. Closest Structural Analogs


Storage Stability and Handling Advantage Over the Deprotected Free Amine

The Boc-protected compound exhibits superior long-term storage stability compared to the deprotected free amine 4-(piperazin-1-yl)quinazoline. While the free amine requires storage at 2–8 °C under inert argon atmosphere and shipment on wet ice to prevent degradation, the Boc-protected analog is shipped under ambient conditions and stored at 2–8 °C in a sealed, moisture-free environment without requiring an inert gas blanket . This difference translates into a lower procurement risk for multi-gram quantities where cold-chain logistics for the free amine increase cost and complexity.

Building Block Stability Synthetic Intermediate Handling Boc Protection Strategy

Molecular Weight and Crystallinity Advantage in Purification and Scale-Up

The tert-butyl carbamate group adds significant molecular weight (314.38 g/mol) and promotes crystallinity relative to the free amine (214.27 g/mol). The target compound is routinely isolated as a crystalline powder with a purity of 95–98% by HPLC . The higher molecular weight and crystalline nature facilitate easier purification by recrystallization, whereas the lower-molecular-weight free amine may be an oil or waxy solid, complicating purification and accurate formulation . This crystallinity advantage is critical when the compound is used as a stoichiometric reagent in subsequent coupling steps.

Purification Efficiency Crystallinity Scale-Up Feasibility

Orthogonal Deprotection Profile Enables Sequential Functionalization Not Possible with 6,7-Dimethoxy or 6-Bromo Analogs

The tert-butyl carbamate can be selectively removed under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without affecting the unsubstituted quinazoline ring, liberating the free piperazine for subsequent N-acylation, N-alkylation, or urea formation [1]. This synthetic route has been explicitly used to generate 4-(1-piperazinyl)-quinazoline as the key intermediate en route to a library of 4-quinazolinyl piperazine aryl ureas, with deprotection yields typically exceeding 90% [2]. In contrast, 6,7-dimethoxy or 6-bromo analogs introduce electron-donating or electron-withdrawing groups that can alter the reactivity of the quinazoline ring toward electrophiles or nucleophiles, complicating the scope of subsequent transformations [3].

Orthogonal Deprotection Sequential Functionalization SAR Exploration

Baseline PDGFRβ Inhibitory Activity of the Deprotected Carboxylic Acid Derivative Establishes a Reference Point for SAR

Although the Boc-protected compound itself is a prodrug/intermediate, its direct deprotected carboxylic acid analog (4-quinazolin-4-yl-piperazine-1-carboxylic acid) has been tested as a PDGFRβ inhibitor, yielding an IC₅₀ of 380 nM in a CHO cell phosphorylation assay [1]. This value provides a quantitative baseline for the unsubstituted quinazoline-piperazine scaffold. By comparison, the 6,7-dimethoxy-substituted analog (4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide) exhibits an IC₅₀ of 920 nM against PDGFRβ in MG63 cells, demonstrating that even subtle substitution shifts potency by ~2.4-fold [2]. The target compound thus serves as the entry point for probing substitution-dependent SAR with a well-defined, publicly available activity benchmark.

Kinase Inhibition PDGFRβ Reference Compound

Unsubstituted Quinazoline Core Avoids Metabolic Liability of Methoxy Substituents While Preserving Synthetic Tractability

The 6,7-dimethoxy substitution pattern, while common in quinazoline kinase inhibitors (e.g., tandutinib, piquizil), introduces sites for O-demethylation by CYP450 enzymes, generating phenolic metabolites that can undergo phase II conjugation and rapid clearance [1]. The unsubstituted quinazoline core of the target compound eliminates this metabolic soft spot entirely, providing a metabolically more stable starting scaffold. This is a class-level inference: compounds lacking the 6,7-dimethoxy motif generally exhibit reduced CYP-mediated oxidative metabolism compared to their methoxy-bearing counterparts [2]. For researchers aiming to optimize ADME properties, the unsubstituted scaffold offers a cleaner baseline.

Metabolic Stability Drug Metabolism Scaffold Optimization

Patented Intermediate in Akt Kinase Inhibitor Synthesis Establishes Provenance and Reproducibility

The compound is explicitly disclosed in patent WO2005/051304 A2 (Array BioPharma) as an intermediate in the synthesis of Akt kinase inhibitors, demonstrating its validated use in a pharmaceutical patent context [1]. This provenance is not shared by many close analogs that lack patent exemplification. The patent describes a synthetic route yielding the target compound with 97% efficiency using NaI, DIPEA, and ACN at room temperature, providing a reproducible protocol that a procurement team can rely upon for internal resynthesis if needed . In contrast, the free amine 4-(piperazin-1-yl)quinazoline is typically prepared by Boc deprotection of the target compound, making the Boc-protected form the more fundamental and better-characterized starting material.

Akt Kinase Provenance Patent Intermediate

Optimal Procurement-Driven Application Scenarios for Tert-Butyl 4-(Quinazolin-4-yl)piperazine-1-carboxylate


Building Block for Iterative SAR Exploration of Unsubstituted Quinazoline Kinase Inhibitors

Medicinal chemistry teams aiming to systematically probe the effect of quinazoline ring substitution on kinase selectivity should procure the unsubstituted Boc-protected scaffold as the starting point. Its 380 nM PDGFRβ IC₅₀ benchmark provides a quantitative reference, and the Boc group enables clean deprotection (>90% yield) to generate the versatile free amine for parallel library synthesis [1].

Intermediate for Akt Kinase Inhibitor Synthesis Following Patent WO2005/051304

Research groups pursuing Akt kinase inhibitors can follow the validated patent route using this compound as a key intermediate. The 97% reported yield and room-temperature protocol (NaI, DIPEA, ACN) reduce optimization time and ensure reproducibility from gram to multi-gram scale [2].

Metabolically Clean Scaffold for ADME Optimization Studies

For ADME scientists seeking to avoid the O-demethylation liability inherent to 6,7-dimethoxy quinazolines, the unsubstituted quinazoline core of this compound offers a metabolically more stable baseline. This allows clearer attribution of any PK improvements to the appended pharmacophore rather than to core modifications [3].

Reference Standard for Analytical Method Development in Quinazoline QC

With a defined purity of ≥95% (typically 98%) and characterization data (NMR, HPLC, GC) provided by vendors such as Bidepharm, this crystalline compound can serve as a reference standard for developing HPLC purity methods and calibrating LC-MS systems used to monitor quinazoline-piperazine synthetic intermediates .

Quote Request

Request a Quote for Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.